1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, an isobutyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl and pyrazole core structure but differs in other substituents.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: A precursor in the synthesis of the target compound.
Uniqueness: 1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H16ClF2N3 |
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Molecular Weight |
239.69 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N3.ClH/c1-6(2)4-12-8-5-14(9(10)11)13-7(8)3;/h5-6,9,12H,4H2,1-3H3;1H |
InChI Key |
XDAWIEHMUDUSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC(C)C)C(F)F.Cl |
Origin of Product |
United States |
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